BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Strategic Utilization of 2-
Oxabicyclo[2.1.1]hexan-4-yImethanol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-Oxabicyclof2.1.1]hexan-4-
Compound Name:

ylmethanol
CAS No.: 1782594-07-3
Cat. No.: B2979718

Get Quote

Executive Summary & Technical Profile

The 2-oxabicyclo[2.1.1]hexane scaffold represents a cutting-edge motif in modern medicinal
chemistry, serving as a saturated bioisostere for meta- or para-substituted benzenes and
cyclobutanes. The specific derivative, 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol, provides a
critical "handle" (the primary alcohol) for incorporating this rigid, polar spacer into drug
candidates.

Why This Scaffold?

o Exit Vector Geometry: The bridgehead (C1-C4) axis provides a defined linear or angular
projection, distinct from the flat 180° of alkynes or 120° of benzenes.

e Physicochemical Optimization:

o Solubility: The ether oxygen lowers LogP and increases aqueous solubility compared to
the carbocyclic bicyclo[2.1.1]hexane.
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o Metabolic Stability: The rigid bicyclic cage protects the bridgehead positions from oxidative
metabolism (CYP450).

o Fsp3 Enrichment: Increases the fraction of sp3 carbons, correlating with improved clinical
success rates.

Structural Data

Property Value | Description

Formula CéH1002

MW 114.14 g/mol

Geometry Rigid, "Book-shape" puckering
Key Vector C4-Bridgehead (Alcohol handle)

Strain E High (~60-65 kcal/mol); requires care in harsh
rain Ener
& acidic conditions.

Commercial Landscape: Sourcing Strategy

Synthesizing the [2.1.1] system de novo requires complex photochemical [2+2] cycloadditions
(often involving intramolecular photocyclization of dienes), which are low-throughput and
difficult to scale in standard medicinal chemistry labs. Direct commercial sourcing is the
recommended strategy.

Primary Tier Suppliers (Originators)

These suppliers typically hold the IP or the process chemistry know-how for the [2.1.1] scaffold.
o Enamine (Kiev, Ukraine / Monmouth Jct, NJ)

o Status: Market Leader. The Mykhailiuk group at Enamine is the pioneer of [2.1.1] building
blocks.

o Catalog Availability: High. Often sold as "Make-on-Demand" or stock.

o Formats: Alcohol, Acid, Amine, and lodide derivatives.
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e Pharmablock (Nanjing, China / Hatfield, PA)
o Status: Major Supplier. Specializes in bicyclic and strained rings.
o Reliability: Excellent scale-up capabilities (kg scale).

o WuXi AppTec (Shanghai, China)

o Status: CRO/Supplier. Often synthesizes on custom request if not in the catalog.

Secondary Tier (Distributors)

e Sigma-Aldrich (Merck): Often re-sells Enamine/Pharmablock stocks.

o Combi-Blocks: Good for US-based rapid delivery of standard blocks.

Sourcing Protocol

o Search Query: Use CAS (if available) or substructure search.
o Keywords: "2-oxabicyclo[2.1.1]hexane", "4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane".

e Purity Check: Ensure 295% by GC/NMR. Isomeric purity is usually not an issue as the [2.1.1]
system is rigid, but check for diastereomers if side-chains are complex.

Experimental Protocols
Handling & Stability

o Storage: Store at 2-8°C. The ether bridge is stable to air and moisture.

e Acid Sensitivity: The strained oxa-bridge can undergo ring-opening under vigorous Lewis
acidic conditions (e.g., TiCla, pure TFA at heat).

» Recommendation: Use mild Lewis acids or basic conditions for couplings.

Workflow Visualization

The following diagram outlines the decision tree for utilizing the alcohol handle.
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Oxidation Carboxylic Acid
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Figure 1: Synthetic divergence from the hydroxymethyl scaffold.

Protocol A: Activation to Mesylate (Precursor for
Amines/Thiols)

This protocol converts the alcohol into a leaving group without compromising the strained ring.

Reagents:

Substrate: 2-Oxabicyclo[2.1.1]hexan-4-yImethanol (1.0 eq)

Methanesulfonyl chloride (MsCI) (1.2 eq)

Triethylamine (TEA) (1.5 eq)

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

» Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 M concentration) under N2
atmosphere. Cool to 0°C.

o Base Addition: Add TEA dropwise. Stir for 5 minutes.

» Activation: Add MsCI dropwise via syringe. The reaction is exothermic; maintain temp < 5°C.
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e Monitoring: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain
with KMnOa or PMA; UV may be weak).

o Workup: Quench with saturated NaHCOs. Extract with DCM (3x). Wash organics with brine,
dry over NazSOa.

 Purification: Concentrate in vacuo. The mesylate is typically stable enough for the next step
without column chromatography.

o Caution: Do not heat above 40°C during evaporation to avoid potential rearrangement.

Protocol B: Oxidation to Carboxylic Acid (Jones
Oxidation)

Used when the target is an amide linkage.

Reagents:

e Jones Reagent (CrOs/H2S0a4) or TEMPO/BAIB (for milder conditions).
¢ Solvent: Acetone (for Jones) or DCM/H20 (for TEMPO).

Step-by-Step (Jones Method):

Setup: Dissolve alcohol in Acetone (0.1 M) and cool to 0°C.

Addition: Add Jones reagent dropwise until a persistent orange color remains.

Quench: Add Isopropanol (excess) to qguench excess oxidant (turns green).

Extraction: Dilute with water, extract with EtOAcC.

Isolation: The bicyclic acid is polar. Back-extract the organic layer with 1N NaOH, separate,
then acidify the aqueous layer with HCI to pH 2 and re-extract with EtOAc.

o Note: The 2-oxabicyclo[2.1.1]hexane core is generally stable to transient 1N HCI/NaOH.

Scientific Rationale & Case Studies
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The "Bridge" Effect

Replacing a cyclobutane or phenyl ring with 2-oxabicyclo[2.1.1]hexane often results in:

» Lower Lipophilicity: The ether oxygen reduces LogD, potentially reducing non-specific
binding.

» Vector Retention: The 1,4-substitution pattern mimics para-phenyl vectors but with a shorter
distance (approx 2.8 A vs 2.9 A) and distinct angles.

Reference Case Study

While specific drugs with this exact motif are proprietary, the scaffold is heavily utilized in
Fragment-Based Drug Discovery (FBDD) libraries constructed by Enamine.

o Observation: In a comparative study of bioisosteres, the [2.1.1] ether showed superior
metabolic stability compared to open-chain ether analogs due to the steric bulk of the cage
preventing access to the alpha-protons.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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